![molecular formula C8H12N2O4 B2648129 5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione CAS No. 2649084-38-6](/img/structure/B2648129.png)
5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione
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Overview
Description
The compound is a derivative of 1,4-Dioxane . 1,4-Dioxane is a clear liquid that is used as a solvent in the manufacture of chemicals .
Synthesis Analysis
While specific synthesis methods for “5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione” were not found, similar compounds have been synthesized using microwave irradiation to promote C—C bond coupling between dioxane and benzophenone .Molecular Structure Analysis
The molecular structure of similar compounds involves sp3 hybridization at the carbon atoms . The exact structure of “5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione” would need to be determined through methods such as NMR or X-ray crystallography.Chemical Reactions Analysis
In general, dioxane derivatives can undergo a variety of chemical reactions. For example, α-alkoxyalkyl radicals produced from 1,4-dioxane can react with other compounds to form aminoxyl-type radicals .Physical And Chemical Properties Analysis
1,4-Dioxane, a related compound, is a clear liquid with a melting point of 10 - 12 °C .Scientific Research Applications
Antihyperglycemic Studies and Docking Simulations
Research into benzimidazole-thiazolidinedione hybrids, which share structural similarities with 5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione, has shown promising antidiabetic action. These compounds have demonstrated robust antihyperglycemic effects linked to insulin sensitization mechanisms. The study provides insight into the potential use of these derivatives for diabetes treatment through increased mRNA expression of proteins recognized as strategic targets in diabetes: PPARγ and GLUT-4 (Gutiérrez-Hernández et al., 2019).
Electrochemical Oxidation Studies
The electrochemical behavior of hydantoin derivatives, including those structurally related to 5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione, has been explored, revealing insights into their redox processes and potential applications in understanding biochemical actions (Nosheen et al., 2012).
Synthesis of Glycolurils and Their Analogues
Glycolurils and their analogues, which are structurally related to 5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione, have found applications across various scientific and technological fields. These include uses as pharmacologically active compounds, explosives, and building blocks in supramolecular chemistry, highlighting the versatility of these compounds (Kravchenko et al., 2018).
Corrosion Inhibition Studies
Thiazolidinedione derivatives, related to 5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione, have been investigated for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. This study not only showcases the potential industrial applications of these compounds but also provides a deeper understanding of their interaction with metal surfaces, contributing to the development of new corrosion inhibitors (Yadav et al., 2015).
Safety and Hazards
properties
IUPAC Name |
5-(1,4-dioxan-2-yl)-5-methylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-8(5-4-13-2-3-14-5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHZMXXDWYWELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2COCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,4-Dioxan-2-yl)-5-methylimidazolidine-2,4-dione |
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